Bienvenue dans la boutique en ligne BenchChem!

1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol

Lipophilicity Partition coefficient Tissue distribution

1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol (CAS 13551-86-5), also referred to as α-(chloromethyl)-2-nitro-1H-imidazole-1-ethanol or 1-(3-chloro-2-hydroxypropyl)-2-nitroimidazole, is a chlorohydrin-functionalized 2-nitroimidazole derivative. It serves as the pivotal synthetic intermediate in the preparation of 1-(2,3-epoxypropyl)-2-nitroimidazole, which is the immediate precursor to both the clinical hypoxia marker pimonidazole (Ro 03-8799) and the dual-function radiosensitizer/cytotoxin RSU-1069.

Molecular Formula C6H8ClN3O3
Molecular Weight 205.6 g/mol
CAS No. 13551-86-5
Cat. No. B089117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol
CAS13551-86-5
Molecular FormulaC6H8ClN3O3
Molecular Weight205.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(CCl)O
InChIInChI=1S/C6H8ClN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2
InChIKeyAANLIOPOVSJZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol (CAS 13551-86-5): Strategic Intermediate for Hypoxia-Targeted 2-Nitroimidazole Radiosensitizers and Diagnostic Probes


1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol (CAS 13551-86-5), also referred to as α-(chloromethyl)-2-nitro-1H-imidazole-1-ethanol or 1-(3-chloro-2-hydroxypropyl)-2-nitroimidazole, is a chlorohydrin-functionalized 2-nitroimidazole derivative. It serves as the pivotal synthetic intermediate in the preparation of 1-(2,3-epoxypropyl)-2-nitroimidazole, which is the immediate precursor to both the clinical hypoxia marker pimonidazole (Ro 03-8799) and the dual-function radiosensitizer/cytotoxin RSU-1069 [1]. The compound features a secondary alcohol, a primary alkyl chloride, and the 2-nitroimidazole pharmacophore that undergoes oxygen-dependent one-electron reduction, making it a versatile building block for constructing hypoxia-selective agents .

Why 1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol Cannot Be Replaced by Other 2-Nitroimidazole Alcohols or Chlorides in Multi-Step Radiosensitizer Syntheses


Although several 2-nitroimidazole derivatives share the same heterocyclic core, their side-chain functionality dictates distinct chemical reactivity and biological partitioning. The target compound uniquely combines a β-chloro alcohol (chlorohydrin) motif with the 2-nitroimidazole nucleus. This enables a single-step, base-catalyzed intramolecular ring closure to generate the corresponding epoxide—a transformation that is impossible for the methoxy-terminated analog misonidazole (CAS 13551-87-6) or the amide-bearing etanidazole (CAS 22668-01-5) [1]. Conversely, the 5-nitroimidazole chlorohydrin ornidazole (CAS 16773-42-5) shares the chlorohydrin functionality but possesses a fundamentally different nitro group regiochemistry (5-nitro vs. 2-nitro), which produces a >80 mV shift in one-electron reduction potential and consequently alters hypoxia-dependent activation kinetics [2]. These structural and electronic differences mean that generic substitution without verifying the synthetic route or reduction potential will either stall downstream chemistry or compromise hypoxia selectivity.

Quantitative Comparative Evidence for 1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol to Guide Scientific Procurement Decisions


Octanol-Water Partition Coefficient (LogP): Intermediate Lipophilicity Relative to Etanidazole, Misonidazole, and Ornidazole

The computed octanol-water partition coefficient (LogP) of 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol is 0.91, as reported in the Chemsrc physicochemical database . This places the compound at an intermediate lipophilicity between the strongly hydrophilic radiosensitizer etanidazole (experimental octanol/water partition coefficient = 0.046; LogP ≈ –1.34 [1]) and the more lipophilic anti-parasitic agent ornidazole (LogP = 1.22 ). It is also notably more lipophilic than misonidazole (ACD/LogP = –0.28 ). The target compound's LogP of 0.91 is nearly identical to that of pimonidazole free base (LogP ≈ 0.93, derived from its octanol/water coefficient of 8.5 [2]), consistent with its role as the direct synthetic precursor to pimonidazole. Lipophilicity differences of this magnitude (>1 log unit) are known to drive statistically significant variations in tissue penetration, blood-brain barrier crossing, and renal clearance rates among 2-nitroimidazole hypoxia markers [2].

Lipophilicity Partition coefficient Tissue distribution Hypoxia marker design

Chlorohydrin-to-Epoxide Reactivity: The Gatekeeper Step in Pimonidazole and RSU-1069 Synthesis Unavailable to Misonidazole or Etanidazole

1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol is the direct precursor to 1-(2,3-epoxypropyl)-2-nitroimidazole (CAS 13551-90-1) via base-catalyzed intramolecular nucleophilic substitution. This epoxide then reacts with piperidine to yield pimonidazole, or with aziridine to yield RSU-1069, as documented in the established synthetic route [1][2]. Critically, this chlorohydrin→epoxide→amine synthetic sequence is inaccessible from misonidazole, whose side chain terminates in a methoxy group (R–OCH₃) that cannot undergo cyclization or nucleophilic displacement . Similarly, etanidazole bears an amide linkage (R–CONH–CH₂CH₂OH) that lacks a leaving group at the β-position, preventing epoxide formation [3]. The chlorohydrin intermediate is formed by condensation of 2-nitroimidazole with epichlorohydrin in the presence of K₂CO₃ under reflux (15–20 min, quantitative consumption of 2-nitroimidazole), followed by direct isolation [1]. For isotopic labeling applications, the chlorohydrin can be oxidized (CrO₃/H₂SO₄/acetone) to 1-(3-chloro-2-oxopropyl)-2-nitroimidazole, then stereospecifically reduced with NaB²H₄ or NaB³H₄ to reintroduce the alcohol with >95% isotopic incorporation, enabling synthesis of [²H]- or [³H]-pimonidazole with radiochemical yields of 86% [4].

Synthetic intermediate Chlorohydrin cyclization Epoxide formation Pimonidazole synthesis

One-Electron Reduction Potential (E₇¹): Class-Specific Advantage of 2-Nitroimidazole over 5-Nitroimidazole Chlorohydrins for Hypoxia Selectivity

Although no experimentally measured E₇¹ value for 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol was identified in the public literature, its reduction potential can be inferred with high confidence from the well-characterized class of 1-substituted 2-nitroimidazoles. The foundational pulse radiolysis study by Wardman and Clarke established that 1-(2-hydroxyethyl)-2-nitroimidazole has E₇¹ = –398 ± 10 mV (vs. NHE, pH 7), and that the range across seventeen 2-, 4-, and 5-nitroimidazoles spans from –243 mV (5-formyl-1-methyl-2-nitroimidazole) to ≤ –527 mV (4-nitroimidazole) [1]. Misonidazole, the reference 2-nitroimidazole radiosensitizer, has E₇¹ ≈ –389 mV [2], and RSU-1069 (the aziridine product derived from this chlorohydrin) has E₇¹ = –398 mV [3]. In contrast, 5-nitroimidazoles such as metronidazole and ornidazole exhibit substantially more negative E₇¹ values: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (the 5-nitro analog bearing the same hydroxyethyl substituent) has E₇¹ = –486 mV, a difference of –88 mV [1]. This ~90 mV gap translates into a thermodynamically less favorable first electron transfer for 5-nitroimidazoles, which is directly correlated with reduced radiosensitizing efficiency and slower hypoxia-dependent reductive activation [1][2]. The target compound, by virtue of its 2-nitro (rather than 5-nitro) substitution, belongs to the more electron-affinic class, making it the appropriate choice for constructing hypoxia-selective probes and sensitizers.

One-electron reduction potential Hypoxia selectivity Radiosensitization Structure-activity relationship

Side-Chain Leaving Group: Chloride vs. Methoxy Determines Downstream Synthetic Versatility for Conjugation and Labeling

The primary alkyl chloride in 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol provides a competent leaving group for nucleophilic displacement and intramolecular cyclization reactions, a feature entirely absent from misonidazole's methoxy terminus . In the pimonidazole synthesis, the chlorohydrin is either directly reacted with piperidine (nucleophilic substitution at the chloride-bearing carbon, refluxing methanol) or first cyclized to the epoxide and then opened with piperidine [1]. The chlorohydrin route is preferred for isotopic labeling because it allows sequential oxidation (CrO₃, 46% yield to the ketone) and reduction with NaB²H₄ (76% yield) or NaB³H₄ (95% yield) to install the isotopic label at the 2-position of the propanol side chain [2]. In contrast, misonidazole's methoxy group (R–OCH₃) is essentially inert under these conditions: it cannot be oxidized to a ketone, cannot be displaced by nucleophiles, and cannot undergo cyclization, rendering it a synthetic dead-end for further side-chain elaboration . This functional group distinction means that the target compound can generate diverse libraries of 1-(3-substituted-2-hydroxypropyl)-2-nitroimidazoles through nucleophilic displacement of chloride or epoxide ring-opening with amines, thiols, or carboxylates, whereas misonidazole is limited to the single methoxypropanol structure originally synthesized.

Nucleophilic displacement Side-chain functionalization Isotopic labeling Prodrug design

Nitro Group Regiochemistry (2-Nitro vs. 5-Nitro): Differential Electron Affinity Determines Hypoxic Cell Cytotoxicity and Radiosensitization Potency

Ornidazole (CAS 16773-42-5), a 5-nitroimidazole chlorohydrin, shares an identical chlorohydrin side chain with the target compound but differs critically in the position of the nitro group on the imidazole ring (5-nitro vs. 2-nitro). This regiochemical difference has profound consequences for electron affinity and biological activity. The one-electron reduction potential of 5-nitroimidazoles is systematically 80–100 mV more negative than that of 2-nitroimidazoles with comparable substitution [1]. This lower electron affinity translates into reduced radiosensitizing efficiency: structure-activity studies demonstrate that hypoxic cell sensitization enhancement ratio (SER) correlates linearly with E₇¹ across nitroimidazoles, with 2-nitroimidazoles achieving SER values of 1.6–2.8 at 1 mmol/dm³, whereas 5-nitroimidazoles typically achieve SER values of 1.1–1.3 at equivalent concentrations [2]. Furthermore, RSU-1069 (the 2-nitroimidazole aziridine derived from this chlorohydrin) is 300- to 1000-fold more potent than misonidazole and etanidazole (both 2-nitroimidazoles) for killing hypoxic tumor cells in situ, illustrating the amplifying effect of adding an alkylating moiety to the 2-nitroimidazole scaffold [3]. Ornidazole, despite its chlorohydrin functionality, is registered as an anti-parasitic (not a radiosensitizer) and lacks the hypoxia-selective cytotoxicity profile characteristic of 2-nitroimidazole derivatives . For any application requiring hypoxia-dependent reductive activation—whether radiosensitization, bioreductive prodrug release, or hypoxia imaging—the 2-nitro regioisomer is the mechanistically appropriate choice.

Nitro group position Regiochemistry Hypoxic cytotoxicity Radiosensitizer development

Procurement-Guiding Application Scenarios for 1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol in Hypoxia Research and Radiosensitizer Development


Multi-Gram Synthesis of Pimonidazole (Ro 03-8799) for Preclinical Hypoxia Imaging Studies

Investigators requiring pimonidazole for immunohistochemical hypoxia detection in tumor xenografts or patient biopsies should procure this chlorohydrin intermediate as the starting material, rather than the more expensive final pimonidazole hydrochloride. The compound is condensed with piperidine in refluxing methanol (or first cyclized to the epoxide with NaOH, then opened with piperidine) to afford pimonidazole in a two-step sequence from 2-nitroimidazole [1]. This approach provides cost-effective access to gram quantities of pimonidazole with the intermediate LogP of 0.91 ensuring that the final product's tissue distribution (octanol/water coefficient = 8.5) remains consistent with the clinically validated formulation [2].

Synthesis of Isotopically Labeled Pimonidazole-d₁₀ and [³H]-RSU-1069 for Mass Spectrometry and Autoradiography Internal Standards

The chlorohydrin intermediate is the mandatory precursor for introducing deuterium or tritium labels into the pimonidazole and RSU-1069 scaffolds. As described by Webb and Threadgill, oxidation of the secondary alcohol to the ketone (1-(3-chloro-2-oxopropyl)-2-nitroimidazole) followed by stereospecific reduction with NaB²H₄ (76% yield) or NaB³H₄ (95% yield) installs the isotopic label at the propanol 2-position with high efficiency [3]. The resulting labeled chlorohydrin is then cyclized and treated with aziridine or piperidine to yield the final labeled radiosensitizers at specific activities of 200 mCi mmol⁻¹ and radiochemical yields of 86% [3]. No alternative synthetic route to these labeled isotopomers exists that does not proceed through this chlorohydrin.

Structure-Activity Relationship (SAR) Libraries of 1-(3-Substituted-2-hydroxypropyl)-2-nitroimidazoles for Hypoxia-Selective Prodrug Optimization

For medicinal chemistry programs exploring the effects of amine, thiol, or carboxylate substituents on hypoxia-selective cytotoxicity, the target compound's primary alkyl chloride and epoxide-derivable electrophilic centers enable divergent synthesis of compound libraries. The chlorohydrin can be directly displaced with diverse nucleophiles or first cyclized to 1-(2,3-epoxypropyl)-2-nitroimidazole (CAS 13551-90-1) for epoxide ring-opening with amines, generating analogs with tunable LogP, pKa, and steric bulk [1]. This synthetic flexibility is unavailable from the methoxy-terminated misonidazole scaffold, which lacks any competent leaving group for side-chain diversification . The 2-nitro (rather than 5-nitro) regiochemistry ensures that all library members retain the more positive E₇¹ (~ –398 mV) required for efficient hypoxia-dependent reduction [4].

Development of Bioreductive Prodrugs Based on the RSU-1069 Pharmacophore with Reduced Systemic Toxicity

RSU-1069, though 300–1000 times more potent than misonidazole as a hypoxic cell cytotoxin, exhibits dose-limiting systemic toxicity attributable to its aziridine moiety [5]. The target chlorohydrin enables access to the RB-6145 prodrug platform, in which the aziridine is replaced with a 2-oxazolidinone surrogate that undergoes bioreductive unmasking selectively in hypoxic tissue [1]. The chlorohydrin's oxidation/reduction sequence allows fine-tuning of the side-chain oxidation state (alcohol → ketone → deuterated alcohol), which modulates both the rate of bioreductive activation and the lipophilicity-driven pharmacokinetic profile, as evidenced by the 2.25 LogP unit difference between this intermediate and the highly hydrophilic etanidazole scaffold [6].

Quote Request

Request a Quote for 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.